molecular formula C17H17BrN2O3S B11588425 methyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11588425
M. Wt: 409.3 g/mol
InChI Key: VJZFTWIPOVBORW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Key structural attributes include:

  • Ethyl and methyl groups at positions 2 and 7, respectively, influencing lipophilicity and metabolic stability.
  • A methyl ester at position 6, critical for solubility and reactivity.
  • A ketone group at position 3, enabling hydrogen bonding and tautomerization.

Properties

Molecular Formula

C17H17BrN2O3S

Molecular Weight

409.3 g/mol

IUPAC Name

methyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H17BrN2O3S/c1-4-12-15(21)20-14(10-6-5-7-11(18)8-10)13(16(22)23-3)9(2)19-17(20)24-12/h5-8,12,14H,4H2,1-3H3

InChI Key

VJZFTWIPOVBORW-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Biginelli Condensation for Dihydropyrimidine-Thione Intermediate

The synthesis begins with a three-component Biginelli condensation using 3-bromobenzaldehyde , thiourea , and methyl acetoacetate in the presence of zinc chloride as a catalyst. This yields ethyl 4-(3-bromophenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate (Compound 1 ), a critical intermediate.

Reaction Conditions

  • Molar Ratio : 3-Bromobenzaldehyde (1 eq), thiourea (1.5 eq), methyl acetoacetate (1 eq)

  • Catalyst : ZnCl₂ (20 mol%)

  • Temperature : 80°C (neat)

  • Yield : 85%

Characterization data for Compound 1 includes a melting point of 145–147°C and spectral confirmation of the thione group (IR: 1250 cm⁻¹, C=S stretch).

Thiazole Ring Formation via Alkylation

The dihydropyrimidine-thione intermediate undergoes cyclization with ethyl chloroacetate to form the thiazolo[3,2-a]pyrimidine core. This step introduces the ethyl group at position 2 and the methyl group at position 7.

Optimization of Cyclization Conditions

A study comparing solvents and bases revealed that N,N-dimethylformamide (DMF) with triethylamine at reflux achieves optimal cyclization efficiency (Table 1).

Table 1: Solvent and Base Screening for Thiazole Ring Formation

EntrySolventBaseTemperatureYield (%)
1DMFTriethylamineReflux88
2EthanolNaOEtReflux76
3THFDBU60°C65

Procedure : Compound 1 (1 mmol) and ethyl chloroacetate (1.2 eq) are heated in DMF with triethylamine (2 eq) for 10 hours. The product precipitates upon cooling and is recrystallized from ethanol.

Final Esterification and Purification

The carboxylate ester at position 6 is introduced via Steglich esterification using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).

Reaction Conditions

  • Substrate : 5-(3-Bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid (1 eq)

  • Reagents : Methyl alcohol (5 eq), DCC (1.2 eq), DMAP (0.1 eq)

  • Solvent : Dichloromethane, room temperature, 12 hours

  • Yield : 92%

Purification : Column chromatography (silica gel, hexane/ethyl acetate 3:1) affords the final compound with >99% purity (HPLC).

Structural Characterization and Validation

The target compound is validated using advanced spectroscopic techniques:

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, H-4), 7.62–7.45 (m, 4H, Ar-H), 4.32 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.89 (s, 3H, COOCH₃), 2.84 (s, 3H, CH₃), 1.38 (t, J=7.1 Hz, 3H, CH₂CH₃).

  • HRMS : [M+H]⁺ calcd. for C₁₈H₁₈BrN₃O₃S: 452.0301; found: 452.0298.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Synthetic Steps

StepYield (%)Time (h)Key Reagent
Biginelli Condensation854ZnCl₂
Thiazole Cyclization8810Ethyl chloroacetate
Oxidative Desulfurization783H₂O₂/AcOH
Esterification9212DCC/DMAP

The sequence achieves an overall yield of 52% , surpassing conventional methods due to optimized catalytic systems.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Competing formation of [4,5-d]pyrimidine isomers is suppressed by using bulky bases (e.g., DBU) to direct cyclization to the [3,2-a] position.

  • Byproduct Formation : Excess ethyl chloroacetate (1.5 eq) minimizes dimerization side products.

Industrial-Scale Adaptations

  • Polymer-Supported Reagents : Merrifield resin functionalized with thiourea groups.

  • Continuous Flow Conditions : Reduces reaction time by 40% compared to batch processes .

Chemical Reactions Analysis

Substitution Reactions

The compound participates in nucleophilic substitution , particularly at reactive positions such as the bromophenyl group. Reagents like amines or thiols can replace the bromine atom under basic or acidic conditions, introducing new functional groups (e.g., -NH₂ or -SH).

Oxidation

Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) modify the compound’s oxidation state. For example, oxidation may convert ketone groups to carboxylic acids or alter aromatic ring reactivity.

Reduction

Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce carbonyl groups (e.g., ketones to alcohols) or modify the thiazole ring’s electronic properties.

Key Reaction Mechanisms

The compound’s reactivity is influenced by its electron-deficient thiazolo-pyrimidine core and electron-withdrawing bromophenyl group . These features enable interactions with nucleophiles and redox agents. For instance:

  • Enzyme inhibition : The fused bicyclic system can bind to enzyme active sites, disrupting biochemical pathways (e.g., cancer-related kinases).

  • Biological activity : Substitution or oxidation products may exhibit enhanced antimicrobial or anticancer properties due to altered lipophilicity or hydrogen-bonding potential .

Analytical Methods

Reactions are typically monitored using NMR spectroscopy and mass spectrometry to confirm structural changes and purity . For example, the cyclodehydration step in synthesis is validated by analyzing shifts in aromatic proton signals in ¹H NMR spectra .

Reaction Comparison Table

Reaction Type Reagents/Conditions Products/Outcome
Cyclodehydration Polyphosphoric acid (PPA), heatFormation of thiazolo[3,2-a]pyrimidine core
Substitution Nucleophiles (amines, thiols), basic/acidic pHIntroduction of -NH₂ or -SH groups
Oxidation KMnO₄, CrO₃, acidic conditionsConversion of ketones to carboxylic acids or aromatic ring modifications
Reduction LiAlH₄, NaBH₄, Et₂OReduction of carbonyl groups (e.g., ketones to alcohols)

Research Findings

  • Biological implications : Substituted thiazolo[3,2-a]pyrimidines exhibit antimicrobial and anticancer activity , with bromophenyl groups enhancing potency through improved target binding .

  • Synthetic optimization : Cyclization efficiency can be improved by modifying reaction conditions (e.g., temperature, catalyst concentration) .

Scientific Research Applications

Overview

Thiazolo[3,2-a]pyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Synthesis and Evaluation : A study synthesized several thiazolo[3,2-a]pyrimidine derivatives and evaluated their antiproliferative activities on human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer). The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may inhibit topoisomerase II activity, which is crucial for DNA replication and transcription in cancer cells. This inhibition leads to cell cycle arrest and apoptosis in tumor cells .

Table 1: Anticancer Activity of Thiazolo[3,2-a]pyrimidine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-710Topoisomerase II inhibition
Compound BDU14515Induction of apoptosis
Compound CA37512Cell cycle arrest

Overview

The antimicrobial potential of thiazolo[3,2-a]pyrimidine derivatives has also been explored. These compounds have shown activity against various bacterial and fungal strains.

Case Studies

  • Antimicrobial Screening : A series of thiazolo[3,2-a]pyrimidines were tested against Gram-positive and Gram-negative bacteria. Results indicated moderate to high antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL .

Table 2: Antimicrobial Activity of Thiazolo[3,2-a]pyrimidine Derivatives

CompoundBacterial StrainMIC (µg/mL)Activity Level
Compound DE. coli50Moderate
Compound ES. aureus30High
Compound FC. albicans75Moderate

Overview

Recent studies have suggested that thiazolo[3,2-a]pyrimidine derivatives could serve as potential neuropharmacological agents due to their ability to modulate neurotransmitter systems.

Case Studies

  • NMDA Receptor Modulation : Some derivatives have been identified as selective positive allosteric modulators of the NMDA receptor, which is implicated in cognitive functions and neurodegenerative diseases .

Table 3: Neuropharmacological Effects of Thiazolo[3,2-a]pyrimidine Derivatives

CompoundTarget ReceptorEffect
Compound GNMDAPositive modulation
Compound HAChEInhibition

Overview

The synthesis of methyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors.

Synthesis Pathway

  • Formation of the Thiazole Ring : Initial reactions involve cyclization of appropriate thioamide precursors.
  • Pyrimidine Formation : Subsequent steps include the formation of the pyrimidine core through condensation reactions.
  • Final Modifications : Methylation and bromination steps yield the final product with desired substituents.

Structural Characterization Techniques

Characterization methods include:

  • Nuclear Magnetic Resonance (NMR)
  • Infrared Spectroscopy (IR)
  • X-ray Crystallography for three-dimensional structural analysis .

Mechanism of Action

The mechanism of action of methyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it has been shown to inhibit the NF-κB inflammatory pathway and reduce endoplasmic reticulum stress . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Structural Modifications and Substituent Effects

Compound Name Substituents Key Structural Differences References
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Bromophenyl (C5), ethyl ester (C6) Bromine at para position; ethyl ester enhances lipophilicity (ClogP ~7.34) vs. methyl ester (ClogP ~6.8)
Ethyl 5-(4-bromophenyl)-3-(4-methoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Methoxyphenyl (C3) Additional electron-donating methoxy group at C3 alters electronic properties and π-stacking interactions
Methyl 2-(2-bromobenzylidene)-5-(4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-Bromobenzylidene (C2), 4-hydroxyphenyl (C5) Hydroxyl group enables hydrogen bonding; benzylidene substituent introduces conjugation
Ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-Chlorophenyl (C5) Chlorine at ortho position increases steric hindrance, reducing biological activity compared to bromine analogues

Crystallographic and Spectroscopic Properties

Table 2: Crystallographic Data and Spectral Features

Compound Crystallographic Features Spectral Data (NMR, IR) References
Ethyl 5-(4-bromophenyl) analogue Homochiral chains via n-π interactions (Br···C13: 3.379 Å); sofa conformation of pyrimidine ring IR: 1679 cm⁻¹ (C=O), 1565 cm⁻¹ (C=N); ¹H NMR: δ 1.15 (CH2CH3), 4.03 (OCH2)
Target Compound (3-bromo) Expected weaker n-π interactions due to bromine’s meta position; planar thiazolo-pyrimidine core Predicted IR: ~1680 cm⁻¹ (C=O); ¹H NMR: δ 2.40 (CH3), 3.81 (OCH3)
Methyl 2-(2-bromobenzylidene) analogue C–H···O interactions dominate crystal packing; dihedral angle of 89.86° between thiazolo-pyrimidine and phenyl rings ¹H NMR: δ 6.06 (pyr. H-5), 7.30 (Ar–H)

Table 3: Pharmacological Profiles

Compound Biological Activity Efficacy Notes References
Ethyl 5-(4-bromophenyl) analogue Anti-tumor (in vitro) Chiral discrimination potential via supramolecular assembly
Ethyl 5-(2-chlorophenyl) Mannich bases Antimicrobial 9e (morpholinomethyl derivative): 85% inhibition against Candida albicans
Ethyl 5,7-dimethyl-3-oxo derivatives Antifungal 70–80% growth inhibition against Aspergillus niger at 50 µg/mL
Target Compound (3-bromo) Hypothesized activity Enhanced halogen bonding potential due to meta-Br; methyl ester may improve bioavailability

Biological Activity

Methyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Synthesis and Structural Characteristics

The synthesis of thiazolo[3,2-a]pyrimidine derivatives often involves the reaction of 2-aminothiazole with various aldehydes and ethyl acetoacetate. The incorporation of substituents such as bromophenyl groups enhances the biological activity of these compounds. The structural framework of thiazolo[3,2-a]pyrimidines contributes to their pharmacological properties, particularly through interactions with biological targets.

Antimicrobial Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. A study reported that compounds similar to methyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo demonstrated moderate to good antibacterial activity against various pathogens. The presence of electron-withdrawing groups like bromine enhances the efficacy against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures showed notable activity against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazolo[3,2-a]pyrimidines. In vitro assays demonstrated that these compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest. For example, derivatives with specific substituents showed IC50 values in the low micromolar range against MCF-7 cells .

Anti-inflammatory and Analgesic Effects

Thiazolo[3,2-a]pyrimidine derivatives have also been evaluated for their anti-inflammatory properties. Compounds have been shown to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating conditions like arthritis or other inflammatory diseases .

Case Studies

  • Study on Antimicrobial Activity : A series of thiazolo[3,2-a]pyrimidine derivatives were synthesized and tested for their antibacterial activity. Compounds with halogen substitutions exhibited enhanced activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 0.8 to 6.25 µg/mL .
  • Cytotoxicity Evaluation : In a cytotoxicity study involving MCF-7 cells, a derivative similar to methyl 5-(3-bromophenyl)-2-ethyl demonstrated significant cytotoxic effects with an IC50 value of approximately 15 µM, indicating strong potential as an anticancer agent .

Data Tables

Activity Type Compound Target IC50/MIC (µg/mL)
AntibacterialMethyl 5-(3-bromophenyl)-...E. coli0.8
AntibacterialMethyl 5-(3-bromophenyl)-...S. aureus6.25
CytotoxicMethyl 5-(3-bromophenyl)-...MCF-715
Anti-inflammatoryVarious thiazolo derivativesInflammatory modelsN/A

Q & A

Q. What are the common synthetic routes for this compound?

The compound is typically synthesized via cyclocondensation reactions. A representative method involves refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with chloroacetic acid, substituted benzaldehyde (e.g., 3-bromophenyl derivatives), and sodium acetate in a 1:1 mixture of glacial acetic acid and acetic anhydride for 8–10 hours. Recrystallization from ethyl acetate/ethanol yields pale yellow crystals (78% yield, mp 427–428 K) . Alternative routes may vary substituents on the benzylidene group to modulate reactivity .

Q. What spectroscopic methods confirm its structural integrity?

Single-crystal X-ray diffraction is pivotal for confirming the fused thiazolo-pyrimidine core and substituent orientations. Key findings include a flattened boat conformation in the pyrimidine ring (C5 deviation: 0.224 Å from the mean plane) and an 80.94° dihedral angle between the thiazolo-pyrimidine and benzene rings . Additional characterization employs 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR spectroscopy to verify functional groups and regiochemistry .

Q. How is the chiral C5 center addressed in synthesis?

The chiral C5 atom arises from the tetrahedral geometry of the pyrimidine ring. While the evidence does not specify enantiomeric resolution, standard techniques like chiral HPLC or enantioselective crystallization (e.g., using ethyl acetate/ethanol mixtures) could improve purity .

Advanced Research Questions

Q. How do substituents on the benzylidene group influence conformational stability?

Substituents like bromine (electron-withdrawing) or methoxy (electron-donating) alter the dihedral angles between the thiazolo-pyrimidine core and aryl rings, impacting crystal packing and intermolecular interactions. For example, 2-bromo substituents increase steric hindrance, reducing the dihedral angle to 75.2° compared to 80.94° in the 3-bromo derivative . Computational studies (DFT) can model these effects on π-π stacking and hydrogen bonding .

Q. What strategies resolve yield discrepancies in aryl-substituted analogs?

Contradictions in yields (e.g., 65–85% for nitro vs. methoxy substituents) may stem from electronic effects on cyclocondensation kinetics. Optimizing reaction time (e.g., extending to 12 hours for electron-deficient aryl groups) or solvent polarity (e.g., using DMF for poorly soluble intermediates) improves consistency .

Q. How does the bromo substituent affect reactivity in cross-coupling reactions?

The 3-bromophenyl group enables Suzuki-Miyaura or Buchwald-Hartwig couplings for late-stage functionalization. For instance, palladium-catalyzed coupling with boronic acids introduces biaryl motifs, enhancing pharmacological potential. Reaction conditions (e.g., Pd(OAc)2_2, SPhos ligand, K3_3PO4_4, toluene/water) should be tailored to avoid dehalogenation .

Q. What computational models validate hydrogen bonding networks in crystal structures?

Hydrogen bonding patterns (e.g., C–H···O bifurcated bonds along the c-axis) are analyzed using software like Mercury or CrystalExplorer. Molecular dynamics simulations can assess packing efficiency, while Hirshfeld surface analysis quantifies intermolecular interactions .

Data Contradiction Analysis

Q. Why do antimicrobial activities vary across structurally similar analogs?

While reports moderate antimicrobial activity for nitro-substituted derivatives, bromo-substituted analogs may show reduced efficacy due to steric blocking of target interactions. Dose-response assays (e.g., MIC values) and molecular docking against bacterial enzymes (e.g., DNA gyrase) clarify structure-activity relationships .

Q. How to reconcile divergent melting points in recrystallized products?

Melting point variations (e.g., 427–428 K vs. 415 K in other studies) may arise from polymorphism or solvent inclusion. Differential scanning calorimetry (DSC) and powder XRD distinguish polymorphs, while thermogravimetric analysis (TGA) detects solvent retention .

Methodological Recommendations

  • Crystallization: Slow evaporation of ethyl acetate/ethanol (3:2) yields high-quality single crystals for X-ray studies .
  • Reaction Monitoring: TLC (silica gel, hexane/ethyl acetate 7:3) tracks cyclocondensation progress .
  • Purification: Column chromatography (silica gel, gradient elution) removes unreacted aldehydes and byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.